1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
The compound “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as "1-(4-Methoxyphenyl)piperazine (hydrochloride)"1 and "N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride"2, which are used as analytical reference standards1.
Synthesis Analysis
There is no direct information available on the synthesis of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride”. However, a related compound, “(S)-1-(4-methoxyphenyl) ethanol”, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst3. The synthesis of β-heteroarylated carbonyl compounds, which could be related to the target compound, can be achieved through various methods such as asymmetric reduction of the prochiral substrate with dissimilar chiral specific catalysts, chromatography separation, electrode reduction, and enantioselective crystallization3.Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” is not directly available. However, a related compound “1-Propanone, 1-(4-methoxyphenyl)-” has a molecular formula of C10H12O2 and a molecular weight of 164.20114.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride”. However, a related compound “(S)-1-(4-methoxyphenyl) ethanol” was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” are not directly available. However, a related compound “1-Propanone, 1-(4-methoxyphenyl)-” has a molecular formula of C10H12O2 and a molecular weight of 164.20114.Scientific Research Applications
Metabolic Studies and Psychotomimetic Properties
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has been studied for its metabolic pathways and potential psychotomimetic properties. Research by Zweig and Castagnoli (1977) investigated the in vitro O-demethylation of similar methoxylated amines, noting their transformation into various metabolites with potential psychotomimetic properties (Zweig & Castagnoli, 1977).
Structure-Activity Relationships
Glennon, Young, Dukat, Chang-Fong, and El-Zahabi (2007) explored the structure-activity relationships of related compounds, including N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), to understand their discriminative stimulus effects in rats (Glennon et al., 2007).
Antimicrobial and Anticoccidial Activities
Research by Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of compounds related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride. The study focused on the synthesis and activity evaluation of these compounds (Georgiadis, 1976).
N-Hydroxylation Studies
Another aspect of metabolic studies includes the N-hydroxylation of similar amines. Gal, Gruenke, and Castagnoli (1975) investigated the N-hydroxylation of 1-(2,5-demethoxy-4-methylphenyl)-2-aminopropane, providing insights into the metabolic pathways of similar compounds (Gal et al., 1975).
Electrophilic Amination in Asymmetric Synthesis
Knight, Brown, Lazzari, Ricci, and Blacker (1997) explored the electrophilic amination of catecholboronate esters formed in asymmetric hydroboration, involving derivatives of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Knight et al., 1997).
Analgesic Activity of Derivatives
Takahashi, Chida, Suzuki, Yanaura, Suzuki, and Masuda (1983) synthesized optically pure derivatives of 1-aryl-N-2'-hydroxy-1'-isopropylethyl-2-(4-substituted phenyl) ethylamines, including compounds structurally related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine, and evaluated their analgesic activities (Takahashi et al., 1983).
Catalytic Amination Studies
Bassili and Baiker (1990) conducted studies on the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, exploring the reaction parameters and product distribution relevant to compounds like 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Bassili & Baiker, 1990).
Safety And Hazards
The safety and hazards of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride” are not directly known. However, for a related compound “4-Methoxyphenol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye6.
Future Directions
There is no specific information available on the future directions of “1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride”. However, the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest7.
Please note that the information provided is based on the available data and there might be more recent studies or data available. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting a thorough literature search is recommended.
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)11(12)9-4-6-10(13-3)7-5-9;/h4-8,11H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRHAKAYGDRQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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